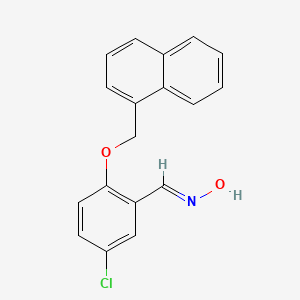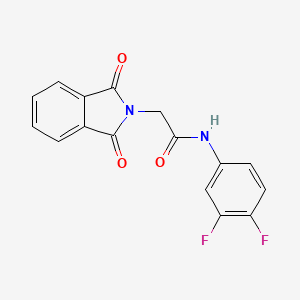![molecular formula C15H15N5O3S B5559498 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound is part of a broader class of chemicals known for their diverse range of chemical reactions and properties. Its structure suggests potential for various applications in chemical synthesis and analysis.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including condensation reactions that combine smaller units into a larger structure. For example, the synthesis of related compounds has been reported through a reaction sequence ending with condensation involving different aldehyde derivatives (Ablo Evrard et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques such as NMR spectroscopy and X-ray crystallography. The detailed structural analysis provides insights into the conformation and configuration of the molecule, which is crucial for understanding its reactivity and properties. For instance, the crystal structure of related N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides has been elucidated, revealing important aspects of their molecular geometry (T. V. Quoc et al., 2019).
Aplicaciones Científicas De Investigación
Anticancer Activity
One significant area of application for derivatives of this compound is in anticancer research. A study by Khaled R. A. Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with similar structural motifs, showed that these compounds exhibited antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, the derivative 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed potent inhibitory activity, suggesting a promising direction for developing new anticancer agents (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R., 2014).
Antitubercular and Cytotoxic Properties
In another study, L. Yurttaş et al. (2015) synthesized N’-(arylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide derivatives, which were evaluated for their antitubercular and cytotoxic activities. These compounds demonstrated moderate antitubercular activity and one particular compound, N’-(4-nitrobenzylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide, showed promising cytotoxic activity when compared with standard drugs, highlighting the potential of these compounds in tuberculosis treatment and cancer therapy (Yurttaş, L., Kaplancıklı, Z., Cantürk, Z., & Karaca Gençer, H., 2015).
Nonlinear Optical Properties
The synthesis and characterization of hydrazones, including derivatives similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide, have been studied for their nonlinear optical properties. A study conducted by K. Naseema et al. (2010) explored the nonlinear optical properties of three hydrazones using a single beam z-scan technique. These compounds demonstrated two-photon absorption, indicating their potential application in optical device applications such as optical limiters and switches (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Antimicrobial Activity
Additionally, derivatives of this chemical structure have been explored for their antimicrobial activities. A. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines that were tested in vitro for their antimicrobial activities. This study shows the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002).
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-10-6-11(2)18-15(17-10)24-9-14(21)19-16-8-12-4-3-5-13(7-12)20(22)23/h3-8H,9H2,1-2H3,(H,19,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBVBHWWISCKP-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)


![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)